Azetidine hydrochloride

Vue d'ensemble

Description

Azetidine hydrochloride is a useful research compound. Its molecular formula is C3H8ClN and its molecular weight is 93.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Azetidine hydrochloride plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural properties allow it to serve as an important intermediate in drug formulation.

- Neuroprotective Agents : A notable example is the azetidine derivative 3-(naphthalen-2-yl(propoxy)methyl)this compound (KHG26792), which has demonstrated protective effects against ischemia/reperfusion injury in mouse models. This compound inhibits apoptotic damage and modulates inflammatory responses, indicating its potential for developing neuroprotective drugs .

- Lead Compounds : Azetidine derivatives have been explored for their ability to create lead-like libraries for central nervous system disorders. Their mechanisms of action are still under investigation, but early results suggest promising therapeutic applications .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules.

- Synthetic Versatility : Recent advancements have highlighted the potential of azetidines in various synthetic reactions, including C–N bond formation and ring-opening reactions. These properties make azetidines valuable in constructing diverse organic compounds .

- Peptidomimetics : Azetidines are increasingly being recognized as amino acid surrogates in peptidomimetic chemistry, expanding their utility in drug design and development .

Biochemical Research

Research involving this compound extends into biochemical studies where its effects on biological systems are examined.

- Mechanistic Studies : Investigations into the mechanisms of azetidine derivatives have revealed their potential in modulating cellular pathways related to neurotoxicity and inflammation. For instance, KHG26792 has been shown to significantly protect neuronal cells from toxic insults .

Material Science

This compound is also being explored for its properties in developing new materials.

- Polymer Chemistry : The compound is investigated for its role in synthesizing polymers and coatings that enhance material durability and functionality. Its unique structural characteristics contribute to the development of innovative materials with specific properties .

Agricultural Chemistry

In agricultural chemistry, this compound's potential applications are being studied.

- Agrochemicals : Research is ongoing to evaluate azetidine derivatives as safer and more effective pesticides and herbicides, which could lead to advancements in sustainable agricultural practices .

Summary Table of Applications

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

Azetidine hydrochloride undergoes ring-opening via nucleophilic attack at the strained N–C bond, yielding functionalized amines:

-

Reaction with Chloroformates :

this compound reacts with alkyl chloroformates (e.g., ethyl chloroformate) to form γ-chloroamines or oxazinanones, depending on reaction conditions (Scheme 1) . For example:This reaction is stereospecific and proceeds under mild conditions (0–25°C, 1–2 hrs) .

-

Reactivity with Grignard Reagents :

Titanium-mediated coupling with Grignard reagents enables stereoselective alkylation, forming substituted azetidines (e.g., cobimetinib intermediates) .

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl chloroformate | γ-Chloroamine | 0°C, DCM, 1 hr | 89% | |

| Allyl magnesium bromide | 3-Allyl azetidine | THF, −78°C to RT | 85% |

Polymerization

Cationic ring-opening polymerization (CROP) of this compound produces polyazetidines, which are valuable in materials science :

-

Mechanism : Protonation of azetidine forms an azetidinium ion, initiating chain growth via nucleophilic attack by monomeric azetidine.

-

Kinetics : The propagation rate constant () for 1-methylazetidine is ≈3× higher than for 1,3,3-trimethylazetidine due to reduced steric hindrance .

Radical-Mediated Functionalization

This compound participates in radical strain-release reactions under photocatalytic conditions:

-

Radical Insertion : Reaction with sulfonyl imines (e.g., 2a ) and azabicyclo[1.1.0]butanes (1 ) forms N-tosyl azetidines via a radical cascade (Scheme 2) :

This method achieves high regioselectivity and functional-group tolerance .

Acid/Base-Mediated Decomposition

This compound decomposes under harsh conditions:

-

Thermal Degradation : Heating above 300°C releases HCl, NH₃, and toxic gases (e.g., NOₓ) .

-

Hydrolysis : Prolonged exposure to aqueous acid opens the ring to form 3-chloropropylamine .

Stability and Handling Considerations

-

Storage : Stable at RT under inert gas; sensitive to moisture and oxidizers .

-

Hazards : Corrosive (GHS07); releases HCl upon decomposition .

This compound’s versatility in ring-opening, polymerization, and radical chemistry underscores its utility in synthetic and medicinal chemistry. Future research may explore its role in photoredox catalysis and polymer electrolytes.

Propriétés

IUPAC Name |

azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQULGDOROIPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

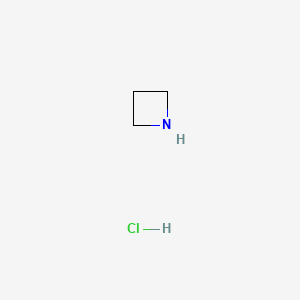

C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957822 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36520-39-5 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.